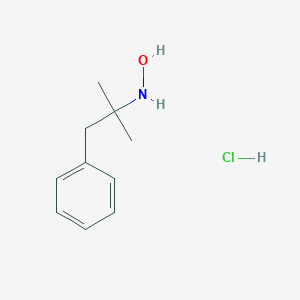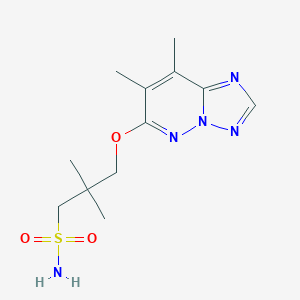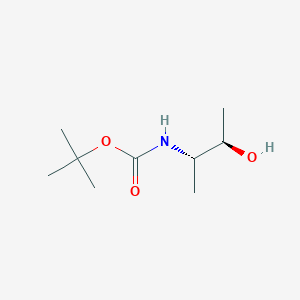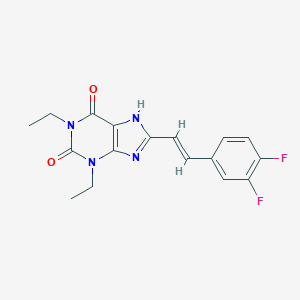
(E)-8-(3,4-Difluorostyryl)-1,3-diethylxanthine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-8-(3,4-Difluorostyryl)-1,3-diethylxanthine, also known as DFP-10917, is a novel xanthine derivative that has shown promising results in scientific research. This compound has been studied for its potential use in treating various diseases, including cancer and neurodegenerative disorders.
Aplicaciones Científicas De Investigación
(E)-8-(3,4-Difluorostyryl)-1,3-diethylxanthine has been studied for its potential use in treating cancer and neurodegenerative disorders. In cancer research, (E)-8-(3,4-Difluorostyryl)-1,3-diethylxanthine has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In neurodegenerative disorder research, (E)-8-(3,4-Difluorostyryl)-1,3-diethylxanthine has been shown to protect against neuronal damage and improve cognitive function in animal models of Alzheimer's disease.
Mecanismo De Acción
(E)-8-(3,4-Difluorostyryl)-1,3-diethylxanthine works by inhibiting the activity of phosphodiesterase (PDE), an enzyme that breaks down cyclic adenosine monophosphate (cAMP). By inhibiting PDE, (E)-8-(3,4-Difluorostyryl)-1,3-diethylxanthine increases the levels of cAMP in cells, which leads to various cellular responses, including the inhibition of cancer cell growth and the protection of neurons from damage.
Efectos Bioquímicos Y Fisiológicos
(E)-8-(3,4-Difluorostyryl)-1,3-diethylxanthine has been shown to have various biochemical and physiological effects in scientific research. In cancer research, (E)-8-(3,4-Difluorostyryl)-1,3-diethylxanthine has been shown to inhibit the activity of various proteins involved in cancer cell growth and survival, including Akt and ERK. In neurodegenerative disorder research, (E)-8-(3,4-Difluorostyryl)-1,3-diethylxanthine has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(E)-8-(3,4-Difluorostyryl)-1,3-diethylxanthine has several advantages for lab experiments, including its high potency and selectivity for PDE inhibition. However, one limitation of (E)-8-(3,4-Difluorostyryl)-1,3-diethylxanthine is its low solubility in water, which can make it difficult to administer in in vivo experiments.
Direcciones Futuras
There are several future directions for research on (E)-8-(3,4-Difluorostyryl)-1,3-diethylxanthine. One area of research is the development of more soluble analogs of (E)-8-(3,4-Difluorostyryl)-1,3-diethylxanthine that can be more easily administered in in vivo experiments. Another area of research is the investigation of the potential use of (E)-8-(3,4-Difluorostyryl)-1,3-diethylxanthine in combination with other drugs for the treatment of cancer and neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanism of action of (E)-8-(3,4-Difluorostyryl)-1,3-diethylxanthine and its potential side effects.
Métodos De Síntesis
The synthesis of (E)-8-(3,4-Difluorostyryl)-1,3-diethylxanthine involves the reaction between 3,4-difluorobenzaldehyde and 1,3-diethyl-2-thioxanthine in the presence of a base, such as potassium carbonate. The resulting product is then purified through recrystallization using a solvent, such as ethanol. This synthesis method has been optimized to produce high yields of (E)-8-(3,4-Difluorostyryl)-1,3-diethylxanthine with good purity.
Propiedades
Número CAS |
155271-46-8 |
|---|---|
Nombre del producto |
(E)-8-(3,4-Difluorostyryl)-1,3-diethylxanthine |
Fórmula molecular |
C17H16F2N4O2 |
Peso molecular |
346.33 g/mol |
Nombre IUPAC |
8-[(E)-2-(3,4-difluorophenyl)ethenyl]-1,3-diethyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C17H16F2N4O2/c1-3-22-15-14(16(24)23(4-2)17(22)25)20-13(21-15)8-6-10-5-7-11(18)12(19)9-10/h5-9H,3-4H2,1-2H3,(H,20,21)/b8-6+ |
Clave InChI |
KGKNZGMWEOHGCX-SOFGYWHQSA-N |
SMILES isomérico |
CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)/C=C/C3=CC(=C(C=C3)F)F |
SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)C=CC3=CC(=C(C=C3)F)F |
SMILES canónico |
CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)C=CC3=CC(=C(C=C3)F)F |
Sinónimos |
1H-Purine-2,6-dione, 3,7-dihydro-1,3-diethyl-8-(2-(3,4-difluorophenyl) ethenyl)-, (E)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



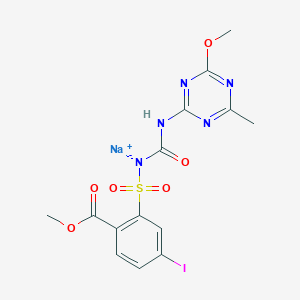
![Tris[N,N-bis(trimethylsilyl)amide]thulium(III)](/img/structure/B134616.png)
![7-Ethoxy-6-methoxy-4-methyl-3-oxabicyclo[4.2.0]oct-4-en-2-one](/img/structure/B134617.png)


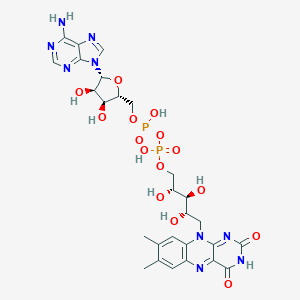
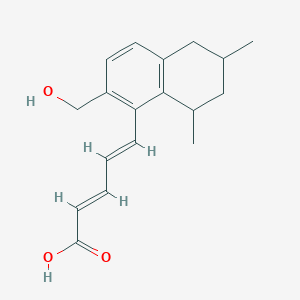
![(3R,3aS,6R,6aS,10R,10aS)-10-hydroxy-3,6-dimethyl-9-methylidene-3a,4,5,6,6a,7,8,10-octahydro-3H-benzo[h][1]benzofuran-2-one](/img/structure/B134631.png)
![methyl (2R,3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B134632.png)

